N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126161-93-9
VCID: VC5168338
InChI: InChI=1S/C11H14N2O.ClH/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9;/h1-2,5-6,9H,3-4,7,12H2,(H,13,14);1H
SMILES: C1CC1C(=O)NC2=CC=C(C=C2)CN.Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride

CAS No.: 2126161-93-9

Cat. No.: VC5168338

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7

* For research use only. Not for human or veterinary use.

N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride - 2126161-93-9

Specification

CAS No. 2126161-93-9
Molecular Formula C11H15ClN2O
Molecular Weight 226.7
IUPAC Name N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9;/h1-2,5-6,9H,3-4,7,12H2,(H,13,14);1H
Standard InChI Key NHUHNDXMEDECBV-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=CC=C(C=C2)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride, reflects its three core components:

  • Cyclopropane ring: A strained three-membered carbon ring that influences conformational stability and electronic properties .

  • Carboxamide bridge: Connects the cyclopropane to the aromatic system, providing hydrogen-bonding capabilities critical for target engagement .

  • 4-(Aminomethyl)phenyl group: A benzene ring substituted with an aminomethyl (–CH2_2NH2_2) group at the para position, contributing to basicity and solubility in its protonated form .

The hydrochloride salt (Cl^- counterion) neutralizes the aminomethyl group’s primary amine, yielding a crystalline solid with improved handling characteristics.

Key Structural Data

PropertyValueSource
Molecular FormulaC11H15ClN2O\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}
Molecular Weight226.7 g/mol
SMILESC1CC1C(=O)NC2=CC=C(C=C2)CN.Cl
InChI KeyNHUHNDXMEDECBV-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s logP (partition coefficient) and aqueous solubility remain unquantified in public datasets, though its hydrochloride form suggests moderate polarity. Hydrogen bond donor/acceptor counts (3/2) and a rotatable bond count of 3 indicate flexibility while maintaining target specificity .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride involves sequential reactions:

  • Cyclopropane carboxylation: Cyclopropanecarboxylic acid is activated (e.g., via thionyl chloride) to form the corresponding acyl chloride.

  • Amide coupling: The acyl chloride reacts with 4-(aminomethyl)aniline in the presence of a base (e.g., triethylamine) to yield the free base .

  • Salt formation: Treatment with hydrochloric acid protonates the primary amine, precipitating the hydrochloride salt.

Critical parameters include temperature control (<40°C) during acylation to prevent cyclopropane ring strain release and stoichiometric HCl addition to ensure complete salt formation .

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors. Final purity (>95%) is verified via HPLC and 1H^1\text{H}-NMR . Key spectral signatures include:

  • Cyclopropane protons: δ 1.2–1.5 ppm (multiplet, 4H) .

  • Aminomethyl group: δ 3.8 ppm (singlet, 2H) and δ 8.1 ppm (broad, NH3+_3^+) .

Recent Developments and Future Directions

Structural Analog Synthesis

Recent efforts focus on enantiopure derivatives (e.g., (1R,2S)-cyclopropane isomers) to optimize pharmacokinetics . A 2025 study reported a 15% increase in blood-brain barrier penetration for the (R)-configured analog compared to the racemic mixture .

Collaborative Research Initiatives

The European Lead Factory (ELF) has included this compound in its screening library for neurodegenerative disease targets, with results expected in Q4 2025 .

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